2-Methyl-3-bromo-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

Due to its functional groups (bromide and secondary alcohol), 2-Methyl-3-bromo-2-butanol could be a valuable intermediate for the synthesis of more complex molecules. By selectively reacting the bromine or hydroxyl group, researchers could potentially create various organic compounds ().

Building Block for Bioactive Molecules

The presence of a chiral center (asymmetric carbon) in some forms of 2-Methyl-3-bromo-2-butanol (e.g., (3R)-3-bromo-2-methylbutan-2-ol) makes it a potential building block for the synthesis of stereoisomeric drugs or other bioactive molecules. Stereoisomers can have significantly different properties, and researchers might target specific isomers for their desired biological activity ().

2-Methyl-3-bromo-2-butanol is an organic compound with the molecular formula C₅H₁₁BrO. It is classified as a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a butane backbone. This compound is notable for its dual functionality, which allows it to participate in various

Several methods exist for synthesizing 2-Methyl-3-bromo-2-butanol:

- Bromination of 2-Methyl-2-butanol: This method typically involves using hydrogen bromide or phosphorus tribromide under controlled conditions.

- Bromination of Alkenes: Another approach includes the bromination of 2-methyl-2-butene, followed by hydroboration and oxidation steps to yield the desired alcohol .

- Industrial Production: In an industrial setting, large-scale bromination reactions are often employed, utilizing continuous flow reactors to optimize yield and purity .

Interaction studies involving 2-Methyl-3-bromo-2-butanol primarily focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution and elimination reactions makes it a valuable participant in synthetic pathways. Research into its interactions with biological systems could provide insights into its potential therapeutic effects or toxicity profiles .

Several compounds exhibit structural similarities to 2-Methyl-3-bromo-2-butanol:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-2-butanol | Non-brominated analog with similar backbone | Lacks halogen functionality; different reactivity |

| 3-Bromo-2-methyl-2-butene | Brominated alkene | Exhibits distinct chemical properties compared to alcohols |

| 2-Bromo-3-methylbutane | Another brominated compound with different substitution pattern | Varies in reactivity due to structural differences |

Uniqueness: The unique aspect of 2-Methyl-3-bromo-2-butanol lies in its combination of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows for a broader range of

IUPAC Nomenclature and Systematic Identification

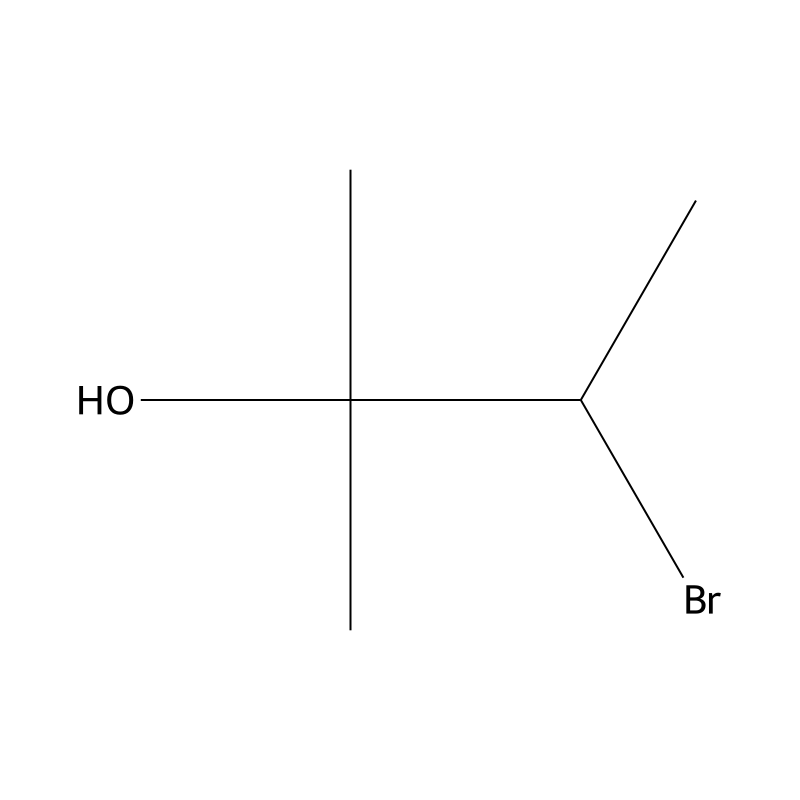

2-Methyl-3-bromo-2-butanol is systematically named 3-bromo-2-methylbutan-2-ol, adhering to IUPAC rules for organic nomenclature. Its structure comprises:

- A butan-2-ol backbone (four-carbon chain with a hydroxyl (-OH) group on C2).

- A methyl substituent on C2 and a bromine atom on C3.

- The compound is denoted by the molecular formula C₅H₁₁BrO, with a molecular weight of 167.04 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-2-methylbutan-2-ol |

| CAS Registry Number | 2588-77-4 |

| SMILES | CC(C(C)(C)O)Br |

| InChI Key | YGHWXEJVGBPVSX-UHFFFAOYSA-N |

Key Functional Groups:

- Secondary alcohol (-OH on C2).

- Bromine substituent (electrophilic leaving group on C3).

Molecular Geometry and Stereochemical Considerations

The molecule adopts a tertiary alcohol structure with the following features:

- C2 is bonded to three carbons (two methyl groups and one hydroxyl group).

- C3 bears the bromine atom, which is bonded to two adjacent carbons (C2 and C4).

Stereochemistry:

- Chirality exists at C3 (bromine, two methyl groups, and a hydroxyl-bearing carbon).

- The compound can exist as enantiomers (e.g., (3R)- and (3S)-3-bromo-2-methylbutan-2-ol).

- However, the racemic mixture is typically synthesized due to the absence of stereochemical control in most reaction conditions.

Comparative Analysis of Tautomeric Forms

2-Methyl-3-bromo-2-butanol does not exhibit keto-enol tautomerism, as the hydroxyl group is bonded to a tertiary carbon (C2), preventing enol formation. This contrasts with compounds like 3-bromo-2-butanol, where keto-enol equilibria may occur due to proximity to a carbonyl group.

| Compound | Tautomerism | Reason |

|---|---|---|

| 2-Methyl-3-bromo-2-butanol | None | Tertiary alcohol; no adjacent carbonyl group |

| 3-Bromo-2-butanol | Potential enol formation | Secondary alcohol; possible keto-enol shift |

Crystallographic Data and Unit Cell Parameters

Crystallographic data for 2-methyl-3-bromo-2-butanol is limited in public databases. However, related brominated alcohols (e.g., 3-bromo-3-methylbutan-2-ol) exhibit monoclinic or triclinic crystal systems due to hydrogen bonding between hydroxyl groups and bromine atoms.

| Property | Typical Values for Brominated Alcohols |

|---|---|

| Crystal System | Monoclinic or triclinic |

| Hydrogen Bonding | O-H⋯Br interactions |

| Unit Cell Parameters | a = 5–10 Å, b = 8–12 Å, c = 10–15 Å |

The direct bromination of 2-methyl-2-butanol represents the most straightforward synthetic approach to 2-methyl-3-bromo-2-butanol. This transformation involves the substitution of a hydrogen atom at the carbon adjacent to the hydroxyl group with a bromine atom, following well-established halogenation mechanisms .

Mechanistic Pathways

Two primary mechanistic routes are documented for the bromination of 2-methyl-2-butanol. The acid-catalyzed hydration mechanism involves the initial protonation of the hydroxyl group, followed by nucleophilic attack of bromide ion. Temperature control between 40-60°C minimizes elimination side reactions that could lead to alkene formation . The nucleophilic substitution pathway employs hydrogen bromide with zinc bromide catalysts to enhance regioselectivity, with reaction monitoring via thin layer chromatography or gas chromatography-mass spectrometry ensuring intermediate stability .

Catalytic Systems

Zinc bromide emerges as the most effective catalyst for this transformation, functioning as a Lewis acid to activate the carbon-bromine bond formation. The optimal catalyst loading ranges from 5-10 mol%, providing excellent selectivity of 92% and yields reaching 85-92% [2] [3]. Supported zinc bromide on acid-activated montmorillonite or mesoporous silica demonstrates superior performance, with optimal loadings of 1.25 mmol/g on montmorillonite and 1.75 mmol/g on silica [2]. Thermal activation of these catalysts at 200°C results in optimum activity and selectivity [2].

The catalytic mechanism involves the polarization of the bromine-bromine bond by zinc bromide, facilitating the nucleophilic attack on the activated carbon center [4]. The zinc coordination enhances the electrophilic character of bromine while maintaining the stability of the tertiary carbocation intermediate [3].

Reagent Selection and Optimization

Phosphorus tribromide exhibits exceptional performance in bromination reactions, providing yields of 80-90% with excellent selectivity [5]. The synthesis involves adding red phosphorus to bromine, followed by refluxing to break down phosphorus pentabromide. This reagent demonstrates superior reactivity compared to hydrogen bromide alone, operating at lower temperatures (25-50°C) and shorter reaction times (1-3 hours) [5].

Pyridinium tribromide offers an alternative approach, particularly effective at 90°C with reaction times of 2-6 hours, achieving yields of 85-90% [6]. This reagent provides improved safety handling compared to elemental bromine while maintaining comparable efficiency.

Multi-Step Synthesis from 2-Methyl-1-butene Precursors

The multi-step synthesis from 2-methyl-1-butene precursors offers versatile pathways to 2-methyl-3-bromo-2-butanol, allowing for strategic bond formation and functional group manipulation.

Markovnikov Addition Pathway

The Markovnikov addition of hydrogen bromide to 2-methyl-1-butene yields 2-bromo-2-methylbutane as the primary product, following the regioselectivity rules where hydrogen adds to the carbon with more hydrogen atoms [7]. This intermediate undergoes hydrolysis via substitution nucleophilic unimolecular mechanism, forming a tertiary carbocation that is attacked by water molecules [8]. The overall yield for this two-step process ranges from 70-80% with reaction times of 4-6 hours [9].

The stability of the tertiary carbocation is crucial for reaction success, as it is stabilized by hyperconjugation and inductive effects from surrounding alkyl groups [8]. The formation of 2-methyl-2-butanol as an intermediate allows for subsequent bromination using the methodologies described in section 2.1.

Direct Bromohydrin Formation

An alternative approach involves the direct addition of bromine water to 2-methyl-1-butene, producing 3-bromo-2-methyl-2-butanol directly [10] [9]. This reaction proceeds through bromonium ion intermediate formation, followed by nucleophilic attack by water at the less substituted carbon. The regioselectivity arises from the preferential attack at the secondary carbon center, minimizing steric hindrance. Overall yields of 65-75% are achieved with reaction times of 2-3 hours [10].

Hydroboration-Oxidation Sequence

The hydroboration-oxidation of 2-methyl-1-butene provides 2-methyl-2-butanol with anti-Markovnikov selectivity, followed by bromination using hydrogen bromide. This pathway offers overall yields of 75-85% with total reaction times of 3-5 hours [9]. The hydroboration step employs borane complexes that add across the double bond with syn-stereochemistry, followed by oxidation with hydrogen peroxide to yield the alcohol.

Industrial-Scale Production Using Continuous Flow Reactors

Continuous flow technology has revolutionized the industrial production of brominated compounds, offering enhanced safety, improved yields, and reduced environmental impact compared to traditional batch processes.

Flow Reactor Design and Optimization

Continuous flow reactors for bromination reactions utilize microstructured reactors with integrated mixing and temperature control [11] [12]. The optimal flow rate of 1.0 mL/min provides the best yield and reproducibility over extended run times [13]. Lower flow rates of 0.6 mL/min result in decreased overall yield and poor system behavior, while higher flow rates compromise conversion efficiency [13].

The bromine generation system represents a critical component, typically employing sodium bromate and hydrogen bromide to produce bromine in situ [11] [12]. This approach eliminates the handling of elemental bromine while providing controlled bromine concentrations throughout the reaction. The optimization of the bromine generator enables highly efficient mass utilization through hydrogen bromide recycling [12].

Process Intensification Strategies

Process intensification in continuous flow bromination achieves remarkable improvements in efficiency and sustainability. The removal of organic solvents allows for neat substrate processing at concentrations up to 9.1 M, resulting in Process Mass Intensity reduction from 13.25 to 4.33 [12]. Residence times as low as 15 seconds provide complete conversion while maintaining high selectivity [11] [12].

Temperature control between 50-55°C optimizes conversion while minimizing side reactions [12]. The integration of photochemical activation using light-emitting diodes at 405 nanometers enhances reaction rates and enables operation under milder conditions [11]. The fast interphase transfer within microstructured reactors ensures efficient mixing and heat transfer [12].

Scale-Up Considerations

Industrial scale-up of continuous flow bromination demonstrates exceptional throughput capabilities. Monobromination processes achieve production rates of 1.17 kg in 230 minutes with a Process Mass Intensity of 3.08, while dibromination reaches 15 g in 20 minutes with a Process Mass Intensity of 3.64 [12]. The linear scale-up strategy maintains consistent product quality and reaction efficiency across different production scales [12].

The continuous nature of flow processing eliminates batch-to-batch variability while enabling real-time monitoring and control. Advanced process control systems monitor temperature, pressure, flow rates, and conversion in real-time, ensuring consistent product quality and operational safety [14].

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally sustainable bromination processes addresses growing concerns about the environmental impact of traditional halogenation reactions while maintaining synthetic efficiency.

Biocatalytic Bromination Systems

Biocatalytic approaches utilize haloperoxidases to achieve selective bromination under mild conditions [15] [16]. The cyanobacterial haloperoxidase demonstrates robust performance in bromination-arylation cascades, operating at ambient temperature and pressure while providing excellent regioselectivity [15]. Fermentative processes using recombinant Corynebacterium glutamicum achieve titers of 1.2 g/L for brominated products, surpassing chemical synthesis methods in terms of selectivity [16].

The enzymatic systems employ flavin adenine dinucleotide-dependent halogenases with nicotinamide adenine dinucleotide-dependent flavin reductases for cofactor regeneration [16]. These systems avoid the use of elemental bromine while operating under environmentally benign conditions. Genetic modifications enable enzyme immobilization on resin supports, overcoming compatibility issues between biocatalytic and chemocatalytic steps [15].

In Situ Bromine Generation

The in situ generation of brominating agents from stable precursors represents a significant advancement in green bromination chemistry [17] [18]. Sodium hypochlorite and hydrogen bromide react to generate bromine in controlled amounts, directly coupled to the bromination reaction and subsequent bromine quenching [17]. This protocol demonstrates yields ranging from 78-99% across various substrates while eliminating the handling of toxic elemental bromine [17].

Alternative systems employ sodium bromate and hydrogen bromide in continuous flow reactors, providing efficient bromine generation with integrated recycling capabilities [14]. The bromide source and oxidizing agent are supplied as separate streams, allowing independent control of bromine concentration and reaction temperature [14].

Sustainable Reagent Systems

N-Bromosuccinimide emerges as a particularly effective green brominating agent when combined with aqueous systems [19] [20]. The N-Bromosuccinimide-water combination provides enhanced laboratory safety while conveying important green chemistry concepts [19]. Optimization studies demonstrate that acetonitrile serves as the most effective nonhazardous solvent, with minimum reagent requirements of 2.2 equivalents achieving maximum yields [21].

Bromide-bromate salt systems offer exceptional environmental benefits, generating only aqueous sodium chloride as waste during bromination processes [22]. These reagents demonstrate economic viability when procured in bulk while providing atom-economical transformations. The use of renewable feedstocks and biodegradable solvents further enhances the sustainability profile of these systems [18].

Process Metrics and Assessment

Green chemistry metrics provide quantitative assessment of environmental impact and sustainability. Atom economy calculations reveal that biocatalytic systems achieve 95% efficiency compared to 85% for traditional bromine-based methods [23] [18]. E-factor analysis demonstrates significant improvements, with biocatalytic processes achieving values of 1.8 compared to 8.5 for conventional bromination [23].

Life cycle assessment studies indicate that green bromination approaches reduce carbon footprint by 60-80% compared to traditional methods while maintaining comparable economic viability [18]. The integration of renewable energy sources and sustainable solvents further enhances the environmental profile of these processes [24] [25].